N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and chromene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under specific conditions to form the furan-pyridine intermediate.
Coupling with chromene derivative: The furan-pyridine intermediate is then coupled with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and pyridine oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: This compound is unique due to its specific combination of furan, pyridine, and chromene moieties.
N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine: This compound shares the furan and pyridine moieties but lacks the chromene structure.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains a furan moiety but has a different overall structure and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-10-14-4-1-2-5-17(14)26-20(15)24)22-12-13-7-8-16(21-11-13)18-6-3-9-25-18/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJBZLFBWDNIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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